molecular formula C17H17ClN2O B4406959 1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride

1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride

Cat. No. B4406959
M. Wt: 300.8 g/mol
InChI Key: HRAJTCDXHSLDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and plays a role in regulating energy metabolism. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and improved glucose metabolism.
Biochemical and Physiological Effects
In addition to its effects on energy metabolism, this compound has also been shown to have anti-inflammatory and antioxidant effects. These effects may contribute to its potential therapeutic benefits in the treatment of various diseases, including obesity, diabetes, and heart failure.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride is its selectivity for the β3-adrenergic receptor, which allows for more specific targeting of this receptor and potentially fewer side effects. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic efficacy.

Future Directions

There are several potential future directions for research on 1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists, which may have improved therapeutic efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound, as well as its potential use in the treatment of other diseases such as cancer and neurodegenerative disorders.

Scientific Research Applications

1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and diabetes. It has been shown to increase energy expenditure and improve glucose metabolism in animal models. Additionally, this compound has been investigated for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models.

properties

IUPAC Name

1-[2-(4-phenylphenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)20-13-12-19-11-10-18-14-19;/h1-11,14H,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAJTCDXHSLDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN3C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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